molecular formula C14H19ClN2O4 B2651761 tert-butyl N-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}carbamate CAS No. 1024396-69-7

tert-butyl N-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2651761
CAS No.: 1024396-69-7
M. Wt: 314.77
InChI Key: LECWJAYUIMQGDY-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the intermediate tert-butyl N-(5-chloro-2-methoxyphenyl)carbamate, which is then reacted with formaldehyde and a secondary amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions, including cross-coupling reactions and cyclization processes.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. Additionally, the chloro-substituted phenyl ring can participate in hydrophobic interactions with protein targets, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Uniqueness

tert-Butyl N-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}carbamate is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other carbamate compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-14(2,3)21-13(19)16-8-12(18)17-10-7-9(15)5-6-11(10)20-4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECWJAYUIMQGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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